Cocculine vs. (+)-DHβE: Divergent nAChR Binding Kinetics Despite Structural Similarity
In direct head-to-head kinetic binding studies at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, (+)-cocculine and the structural analog (+)-dihydro-β-erythroidine (DHβE) displayed dramatically different binding kinetics despite both being competitive antagonists with comparable overall pharmacological properties at equilibrium [1]. The binding affinity, selectivity profile, and structure-activity relationships for these ligands are fundamentally rooted in their distinct kinetic traits at the receptor [1].
| Evidence Dimension | Ligand binding kinetics at α4β2 nAChR |
|---|---|
| Target Compound Data | Dramatically different kinetic dissociation profile; exact Koff value not reported in abstract |
| Comparator Or Baseline | (+)-DHβE (Dihydro-β-erythroidine, CAS 23255-54-1) |
| Quantified Difference | Qualitative designation: 'dramatically different binding kinetics' observed between two close structural analogs |
| Conditions | [3H]epibatidine competition binding studies at heterologously expressed α4β2 nAChR |
Why This Matters
For researchers studying orthosteric ligand kinetics, substituting cocculine with DHβE would yield fundamentally different kinetic fingerprints, invalidating any mechanistic or time-resolved pharmacological conclusions.
- [1] The Heterogeneous Kinetic Origins of the Binding Properties of Orthosteric Ligands at Heteromeric Nicotinic Acetylcholine Receptors. J Med Chem. 2025. DOI: 10.1021/acs.jmedchem.5c00089. View Source
